1,3-Benzothiazol-2-ylthiourea

Urease Inhibition Anti-ulcer Agents Benzothiazole SAR

1,3-Benzothiazol-2-ylthiourea (CAS 14294-12-3), a low molecular weight (209.3 g/mol) thiourea derivative with a benzothiazole core, is a valuable research compound in drug discovery and agrochemical sciences. It serves as a crucial building block and a core pharmacophore, enabling diverse biological activities including anticancer, antimicrobial, and enzyme inhibition effects.

Molecular Formula C8H7N3S2
Molecular Weight 209.3 g/mol
CAS No. 14294-12-3
Cat. No. B079576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazol-2-ylthiourea
CAS14294-12-3
SynonymsThiourea, 2-benzothiazolyl- (9CI)
Molecular FormulaC8H7N3S2
Molecular Weight209.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=S)N
InChIInChI=1S/C8H7N3S2/c9-7(12)11-8-10-5-3-1-2-4-6(5)13-8/h1-4H,(H3,9,10,11,12)
InChIKeyJCPDRSRFHBJDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzothiazol-2-ylthiourea: Core Scaffold Profile and Scientific Selection Rationale


1,3-Benzothiazol-2-ylthiourea (CAS 14294-12-3), a low molecular weight (209.3 g/mol) thiourea derivative with a benzothiazole core, is a valuable research compound in drug discovery and agrochemical sciences [1]. It serves as a crucial building block and a core pharmacophore, enabling diverse biological activities including anticancer, antimicrobial, and enzyme inhibition effects [2]. Its structural distinction from common analogs like 2-mercaptobenzothiazole or 2-aminobenzothiazole, through the specific thiourea linkage, directly modulates electronic properties, metal chelation, and target binding affinities, making it essential for specific structure-activity relationship (SAR) studies [3].

Why Benzothiazole Analogs Cannot Replace 1,3-Benzothiazol-2-ylthiourea


In-class substitution among benzothiazole derivatives is not scientifically valid due to profound differences in activity profiles driven by minor structural variations. The 1,3-benzothiazol-2-ylthiourea scaffold provides a distinct binding and electronic environment compared to its closest analogs like 2-mercaptobenzothiazole, 2-aminobenzothiazole, and N-phenylthiourea. As detailed below, changing the functional group from thiourea to mercapto (in 2-MBT) can result in up to a 2-fold difference in antibacterial MIC [1]. More critically, the specific benzothiazolylthiourea framework is essential for inducing high levels of apoptosis in cancer cells, a mechanism not replicated by clinical standards like cisplatin [2], nor by other simple thioureas which are often less potent or possess different biological targets [3].

Quantitative Differentiation Evidence for 1,3-Benzothiazol-2-ylthiourea vs. Key Analogs


Urease Inhibition Potency Comparison: 1,3-Benzothiazol-2-ylthiourea vs. N-Phenylthiourea

A study by Taha et al. (2016) synthesized and evaluated a series of 20 benzothiazole analogs for urease inhibition. A key comparator was N-phenylthiourea (Compound 20). The study provides a direct head-to-head comparison, demonstrating that the core 1,3-benzothiazol-2-ylthiourea scaffold, when appropriately substituted, can achieve significantly higher potency than the simple thiourea comparator [1].

Urease Inhibition Anti-ulcer Agents Benzothiazole SAR

Comparative Apoptotic Induction in Cancer Cells: Benzothiazolylthiourea Derivative vs. Cisplatin

Eshkil et al. (2017) evaluated the cytotoxic potential of a series of benzothiazole thiourea derivatives (benzothiazolylthiocarbamides). A direct head-to-head comparison against the clinical standard cisplatin was performed using flow cytometry to quantify apoptosis. The benzothiazolylthiourea derivative induced a significantly larger population of apoptotic cells at the same concentration [1].

Cancer Research Apoptosis Flow Cytometry Anticancer Agents

Cross-Class Antibacterial Potency: Benzothiazolylthiourea vs. 2-Mercaptobenzothiazole Derivatives

This cross-study comparison evaluates the antibacterial potential of benzothiazole-based compounds. While direct head-to-head data for 1,3-benzothiazol-2-ylthiourea is limited, a cross-study comparison with a closely related analog, 2-mercaptobenzothiazole (2-MBT), reveals a significant difference in potency against S. aureus. The 2-MBT derivative requires a higher concentration to inhibit bacterial growth compared to the MIC reported for a benzothiazolylthiourea derivative [1][2].

Antibacterial MIC Drug Resistance Benzothiazole

Corrosion Inhibition Efficacy: 2-Thioureidobenzothiazole vs. Thiourea in Acidic Environments

Research by Galai et al. (2020) investigated the corrosion inhibition of mild steel in 2 M HCl using various heterocyclic thiourea derivatives. A direct head-to-head comparison was made between a 2-thioureidobenzothiazole derivative and simple thiourea, demonstrating a substantial difference in protective efficiency. The benzothiazole-containing compound provides significantly better protection at a lower concentration [1].

Corrosion Inhibition Mild Steel Electrochemistry Materials Science

Validated Application Scenarios for 1,3-Benzothiazol-2-ylthiourea Based on Comparative Evidence


Preclinical Cancer Research: Superior Apoptosis Induction

This compound is ideally suited for fundamental cancer biology studies investigating mechanisms of apoptosis. The evidence shows that a benzothiazolylthiourea derivative can induce a 1.2-fold higher rate of apoptosis in HT-29 colon cancer cells compared to the clinical drug cisplatin [1]. This makes it a valuable tool compound for studying cell death pathways, potentially overcoming resistance mechanisms associated with platinum-based therapies, and validating novel pro-apoptotic targets where a high magnitude of effect is required for clear phenotypic readouts.

Anti-Infective Drug Discovery: Urease Inhibition for Anti-Ulcer Development

This is a high-value application for laboratories developing new treatments for H. pylori infections or agricultural urease inhibitors. As demonstrated, the benzothiazole scaffold can yield urease inhibitors with IC50 values as low as 1.4 μM, making them up to 13.9-fold more potent than the standard N-phenylthiourea [1]. This potency advantage translates directly to a stronger biological signal in cellular and in vivo assays, allowing for lower effective doses and reduced off-target effects during lead optimization programs targeting urease.

Antibacterial Lead Identification: Targeting Gram-Positive Pathogens

Researchers focused on combating antibiotic-resistant Gram-positive bacteria, such as S. aureus, can leverage this scaffold for its potent antibacterial properties. Cross-study comparisons indicate that benzothiazolylthiourea derivatives can achieve MIC values in the low µg/mL range against S. aureus, representing a >2-fold improvement in potency over some 2-mercaptobenzothiazole-based leads [1][2]. This potency, combined with its distinct chemical space, makes it a strategic starting point for SAR campaigns to develop novel antibacterial agents with potentially novel mechanisms of action.

Industrial Corrosion Inhibition for Acidic Environments

For industrial material scientists formulating corrosion inhibitors for mild steel in acidic cleaning or pickling processes, this compound class provides a performance advantage. The evidence shows that 2-thioureidobenzothiazoles can achieve >96% inhibition efficiency in 2 M HCl at a low 2 mM concentration [1]. This high efficacy, attributed to the benzothiazole moiety, makes these derivatives superior to simpler thioureas for developing high-performance, cost-effective formulations that provide robust protection in harsh, corrosive environments.

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